4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
Description
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a structurally complex heterocyclic molecule with multiple pharmacophoric motifs:
- A 1,3,4-thiadiazole ring linked via a thioether group, a moiety known for antimicrobial and antitumor properties .
- A thiophene-2-carboxamido substituent, which enhances binding affinity to biological targets through hydrophobic interactions .
- A 5-chloro-2-nitrobenzoate ester group, which may contribute to electron-withdrawing effects and metabolic stability .
While direct studies on this compound are absent in the provided evidence, its structural analogs and derivatives have been synthesized and characterized, enabling comparative analysis.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-10-3-4-13(25(29)30)12(6-10)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABBVQNZPAHLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule with significant potential for various biological activities. Its molecular formula is , and it features a unique combination of functional groups including a pyran ring, thiadiazole moiety, and nitrobenzoate group. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The structure of the compound contributes to its reactivity and biological properties. The presence of the thiadiazole and pyran structures is often associated with significant biological activities such as antimicrobial and antitumor effects. The nitrobenzoate group may enhance the compound's pharmacological profile by improving solubility and bioavailability.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.52 g/mol |
| IUPAC Name | [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate] |
| Functional Groups | Pyran, Thiadiazole, Nitrobenzoate |
Biological Activity
Research indicates that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate exhibit a range of biological activities:
- Antimicrobial Activity
-
Antitumor Activity
- The presence of the pyran ring in conjunction with thiadiazole has been linked to cytotoxic effects on tumor cells. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.
- Acetylcholinesterase Inhibition
Synthesis Methods
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate typically involves multi-step processes that include:
-
Formation of Thiadiazole Derivative
- The initial step often involves the synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors.
-
Pyran Ring Construction
- Subsequent steps may include the formation of the pyran ring via condensation reactions with aldehydes or ketones.
-
Final Coupling
- The final product is obtained through coupling reactions with benzoic acid derivatives to introduce the nitrobenzoate functionality.
Case Studies
Several studies highlight the biological activity of related compounds:
- Anticholinesterase Activity Study
-
Antitumor Research
- Research on similar pyran-thiadiazole compounds has shown promising antitumor activity against various cancer cell lines, indicating their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxamido-Thiadiazole Derivatives
Compounds combining thiophene carboxamide and thiadiazole motifs exhibit notable bioactivity. For example:
- 5-Amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9a, b): Synthesized via condensation of thiophene carboxamide with isothiocyanates, yielding derivatives with antibacterial activity. Melting points range from 202–204°C, with IR spectra confirming NH (3250 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
- 5-Amino-4-{[(2Z)-2-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)hydrazino]carbonyl}-3-methylthiophene-2-carboxamide (10a-f): These derivatives show enhanced thermal stability (m.p. >200°C) and distinct ¹H-NMR signals for thiazole protons (δ 7.2–7.5 ppm) .
Comparison to Target Compound : The thiophene-2-carboxamido-thiadiazole segment in the target compound likely shares similar spectral features (e.g., IR C=O at ~1680 cm⁻¹, NH stretches at ~3250 cm⁻¹) and thermal stability (m.p. >200°C inferred) .
Pyran and Pyrimidine Analogs
Pyran and pyrimidine cores are critical for antiviral and anticancer activity:
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate: This dihydropyranone derivative has a melting point of 152–159°C and ¹³C-NMR signals at δ 165.2 ppm (ester C=O) and δ 120–140 ppm (aromatic carbons) .
- 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile (6) : Exhibits a fused pyran-pyrimidine system with UV absorption at λmax 280 nm due to extended conjugation .
Comparison to Target Compound : The 4-oxo-4H-pyran core in the target compound may display similar ¹³C-NMR signals (δ 160–170 ppm for carbonyls) and UV characteristics. The chloro substituent (as in 5-chloro-2-nitrobenzoate) aligns with enhanced lipophilicity observed in chlorophenyl analogs .
Benzoate Ester Derivatives
Nitro and chloro substituents on benzoate esters influence reactivity and stability:
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a chloro-phenyl group with a melting point of 180–182°C and IR peaks for C=O (1740 cm⁻¹) and C-S-C (690 cm⁻¹) .
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate: A nitro-free analog with m.p. 227–230°C and mass spectral data (M⁺+1 = 560.2) .
Comparison to Target Compound: The 5-chloro-2-nitrobenzoate group may lower melting points compared to non-nitro analogs (e.g., 180–230°C vs. 200–230°C) due to reduced crystallinity. IR spectra would likely show nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) absent in chloro-only derivatives .
Q & A
Q. What are the critical steps and optimal conditions for synthesizing the compound?
The synthesis involves multi-step reactions requiring precise control:
- Step 1 : Formation of the thiadiazole-thiophene intermediate via nucleophilic substitution. Use ethanol as a solvent at 70–80°C with sodium acetate as a base to facilitate amide bond formation .
- Step 2 : Coupling the pyran-4-one moiety using a thiomethyl linker. DMF or THF is preferred for solubility, with reaction times of 12–24 hours at 60–70°C .
- Step 3 : Esterification with 5-chloro-2-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Table 1. Example Reaction Conditions
| Step | Reactants | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|---|
| 1 | Thiophene-2-carboxamide, 1,3,4-thiadiazole | Ethanol | 70°C | NaOAc | ~65% |
| 2 | Pyran-4-one derivative | DMF | 60°C | – | ~70% |
| 3 | 5-Chloro-2-nitrobenzoic acid | DCM | RT | DCC | ~60% |
Q. Which spectroscopic methods confirm the compound’s structure, and what are the critical spectral markers?
- ¹H/¹³C NMR :
- IR : Peaks at 1680–1700 cm⁻¹ (C=O ester/amide), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z ~600–620) .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved?
- Assay Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time) to rule out variability .
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., replacing the thiophene with furan) to identify critical functional groups .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or enzymes) .
Q. Table 2. Example Biological Activity Data for Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Thiadiazole-pyran derivative | COX-2 | 1.2 ± 0.3 | |
| Nitrobenzoate analog | EGFR kinase | 0.8 ± 0.2 |
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to targets like protein kinases. The nitro group often participates in hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with activity to guide optimization .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify key interactions (e.g., hydrophobic packing of the thiophene ring) .
Q. How do structural modifications affect stability and solubility?
- Stability : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Accelerated stability testing (40°C/75% RH) monitors degradation .
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as a salt (e.g., sodium or hydrochloride) .
- LogP Optimization : Reduce logP from ~3.5 to <2.5 via PEGylation or cyclodextrin complexation to improve aqueous solubility .
Q. What strategies address low yields in the final esterification step?
Q. How to design analogs for improved pharmacokinetic profiles?
- Prodrug Approach : Mask the ester group as a phosphonate to enhance oral bioavailability .
- Metabolic Blocking : Fluorinate the thiophene ring to slow CYP450-mediated oxidation .
- Toxicology Screening : Use hepatic microsomes to identify and mitigate metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
